![molecular formula C11H21NO2 B1660554 1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol CAS No. 78752-14-4](/img/structure/B1660554.png)
1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol
Overview
Description
“1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol” is a chemical compound with the molecular formula C11H21NO2 . It has a molecular weight of 199.29 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for “this compound” isInChI=1S/C11H21NO2/c1-2-8-14-10-11(13)9-12-6-4-3-5-7-12/h2,11,13H,1,3-10H2
. The Canonical SMILES string is C=CCOCC(CN1CCCCC1)O
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.7 Ų and a complexity of 155 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound also has six rotatable bonds .Mechanism of Action
1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol works by activating the Rev-Erbα protein, which is a transcription factor that regulates the expression of genes involved in metabolism and energy expenditure. When activated, Rev-Erbα increases the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake. This leads to an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in animal models. It has been shown to increase endurance and stamina by enhancing the activity of mitochondria, which are the powerhouses of cells. It has also been shown to increase fat burning by activating genes involved in fatty acid oxidation. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in muscle cells.
Advantages and Limitations for Lab Experiments
1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have potent effects in animal models, making it a useful tool for studying metabolism and energy expenditure. However, this compound has some limitations as well. It has not been tested extensively in humans, so its safety and efficacy in humans are not known. In addition, it is a relatively new compound, so its long-term effects are not yet known.
Future Directions
There are several future directions for research on 1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol. One area of research is the development of new Rev-Erb agonists that are more potent and selective than this compound. Another area of research is the study of the long-term effects of this compound in animal models and humans. This will help to determine its safety and efficacy as a potential therapeutic agent for metabolic disorders. Finally, research can be conducted to investigate the effects of this compound on other physiological processes, such as inflammation and immune function.
Scientific Research Applications
1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol has been studied extensively for its potential benefits in scientific research. It has been shown to improve endurance, increase fat burning, and enhance muscle growth in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. These effects make this compound a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
1-piperidin-1-yl-3-prop-2-enoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-8-14-10-11(13)9-12-6-4-3-5-7-12/h2,11,13H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGQFNJBQEGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311592 | |
Record name | 1-piperidin-1-yl-3-prop-2-enoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78752-14-4 | |
Record name | NSC244246 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-piperidin-1-yl-3-prop-2-enoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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